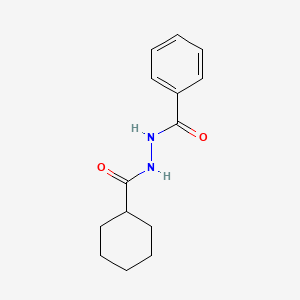![molecular formula C10H9NO3 B12166894 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione](/img/structure/B12166894.png)
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is a heterocyclic compound with a unique structure that combines pyridine and pyran rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 3,5-dimethyl-dihydro-pyran-2,6-dione
- 3,7-dimethyl-3,7-diazatricyclo[4.2.2.2(2,5)]dodecane-4,8-dione
- 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione .
Uniqueness
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyran rings sets it apart from other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4,9H,1-2H3 |
InChI-Schlüssel |
VLUHWRUEXBKQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC(=NC(=O)C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12166817.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12166822.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)
![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12166849.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12166851.png)
![4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide](/img/structure/B12166855.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12166867.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12166892.png)

![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12166904.png)
![3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166910.png)
